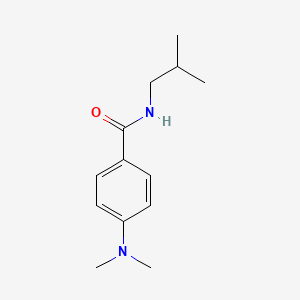

4-(Dimethylamino)-N-isobutylbenzamide

Description

Overview of Preclinical Research Trajectories for Tiapride (B1210277)

Preclinical research on tiapride has been crucial in elucidating its mechanism of action and pharmacological profile. These studies have consistently demonstrated that tiapride is a selective dopamine (B1211576) receptor antagonist with a preference for D2 and D3 subtypes. patsnap.comnih.gov

In vitro studies have established tiapride's binding affinity for various receptors. It shows moderate affinity for dopamine D2 and D3 receptors but lacks significant affinity for D1 and D4 receptors. nih.govcambridge.orgresearchgate.net Furthermore, it does not bind to a range of non-dopaminergic receptors, including serotonergic, adrenergic (α1, α2), and histaminergic (H1) receptors. nih.govcambridge.orgresearchgate.net This high selectivity is a key feature of its preclinical profile and is believed to contribute to its clinical characteristics. patsnap.com

| Receptor | Affinity (IC50) |

|---|---|

| Dopamine D2 | 110-320 nM nih.govcambridge.org |

| Dopamine D3 | 180 nM nih.govcambridge.org |

In vivo research, primarily in rodent models, has further characterized tiapride's effects. Microdialysis experiments have shown that tiapride increases extracellular dopamine levels in the nucleus accumbens and striatum, which is consistent with its role as a postsynaptic dopamine receptor blocker. nih.govcambridge.orgresearchgate.net Behavioral studies in rats have revealed that lower doses of tiapride can antagonize hyperactivity induced by dopamine agonists, while higher doses are needed to block stereotyped movements. nih.govcambridge.org A notable finding from these studies is that tiapride does not induce catalepsy, an effect commonly seen with other dopamine receptor antagonists, even at high doses. nih.govcambridge.orgkarger.com This suggests a selective action within the limbic regions of the brain over the striatum, which is associated with motor control. drugbank.comkarger.com

| Effect | Effective Dose (ED50) |

|---|---|

| Antagonism of Dopamine Agonist-Induced Hyperactivity | 10 mg/kg nih.govcambridge.org |

| Blockade of Stereotyped Movements | 60 mg/kg nih.govcambridge.org |

| Interoceptive Stimulus (Dopamine Receptor Blockade) | 2.2 mg/kg nih.govcambridge.org |

| Motor Disturbances or Sedation | 40 mg/kg nih.govcambridge.org |

Furthermore, preclinical studies have investigated the impact of tiapride on cognitive function. In a place-learning task in a water maze, tiapride did not impair the performance of rats, in contrast to other antipsychotics like haloperidol (B65202) and risperidone (B510) which did show impairment. nih.govcambridge.org Studies on the developing dopaminergic system in young rats suggest that tiapride administration does not lead to long-lasting developmental changes. nih.gov Collectively, the preclinical data indicate that tiapride has a distinct profile as a selective dopamine D2/D3 antagonist with a preferential action in limbic brain areas, which may underlie its clinical efficacy with a reduced propensity for certain side effects. nih.govcambridge.org

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

4-(dimethylamino)-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C13H20N2O/c1-10(2)9-14-13(16)11-5-7-12(8-6-11)15(3)4/h5-8,10H,9H2,1-4H3,(H,14,16) |

InChI Key |

BXYNLWCHKHCSJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)N(C)C |

Origin of Product |

United States |

Pharmacological Mechanisms of Action

Neurochemical Modulation

No studies were identified that have investigated the effects of 4-(Dimethylamino)-N-isobutylbenzamide on the turnover of dopamine (B1211576) or the levels of its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in any brain region.

Impact on Extracellular Dopamine Levels: Microdialysis Studies

No studies utilizing microdialysis to assess the in vivo effects of this compound on dopamine concentrations in the brain have been identified in the public domain.

Interactions with Other Neurotransmitter Systems

Information detailing the binding profile and functional activity of this compound at non-dopaminergic receptors is not available.

Affinities for Non-Dopaminergic Receptors (e.g., H1, α1, α2-adrenergic, serotonergic)

Receptor binding affinity data, typically presented as Ki or IC50 values, for this compound at histamine (B1213489) H1, alpha-1 adrenergic, alpha-2 adrenergic, or various serotonergic receptors are not documented in the available literature.

Exploration of Potential Non-Dopaminergic Mechanisms

There are no published investigations into potential non-dopaminergic mechanisms of action for this compound.

Preclinical Pharmacological Investigations

Behavioral Neuroscience Studies in Animal Models

Antagonism of Dopamine (B1211576) Agonist-Induced Behaviors (e.g., hyperactivity, stereotypy, yawning, decreased locomotion)

No research data is available on the effects of 4-(Dimethylamino)-N-isobutylbenzamide on behaviors induced by dopamine agonists such as apomorphine (B128758) or amphetamine.

Investigations of Motor Control and Catalepsy Induction Potential

There are no published studies investigating the potential of this compound to affect motor control or induce catalepsy in animal models.

Modulation of Aggressive Behavior

Information regarding the modulation of aggressive behaviors by this compound in preclinical models is not available in the scientific literature.

Studies on Conditioned Behavior and Interoceptive Stimuli

No studies were found that examined the effects of this compound on conditioned behaviors, such as conditioned avoidance, or its potential to produce interoceptive stimuli in drug discrimination paradigms.

Evaluation of Anxiolytic-like Effects in Rodent Models

There is no available research on the potential anxiolytic-like effects of this compound as assessed by standard rodent models of anxiety, such as the elevated plus-maze or the light-dark box test.

Table of Compounds Mentioned

As no specific research on this compound was found, a table of mentioned compounds cannot be generated.

Comparative Preclinical Pharmacology

Substituted benzamides, such as sulpiride (B1682569) and amisulpride (B195569), represent a distinct class of antipsychotic agents with a pharmacological profile that differs significantly from classical neuroleptics like haloperidol (B65202) and risperidone (B510). The primary mechanism of action for substituted benzamides is the selective antagonism of dopamine D2 and D3 receptors, with a notable limbic system preference. This selectivity is thought to contribute to their efficacy against the negative symptoms of schizophrenia and a generally more favorable side effect profile, particularly concerning extrapyramidal symptoms.

Longitudinal Preclinical Studies on Neurotransmitter Systems and Receptor Adaptations

Longitudinal preclinical studies are crucial for understanding the long-term effects of a novel compound on the brain. Chronic administration of antipsychotic drugs can lead to adaptive changes in neurotransmitter systems, including receptor upregulation or downregulation, and alterations in neurotransmitter synthesis, release, and metabolism.

For substituted benzamides, long-term studies often focus on their effects on the dopaminergic system. For example, chronic treatment with D2 antagonists can lead to an upregulation of D2 receptors in the striatum, which has been hypothesized to be related to the development of tardive dyskinesia. However, the limbic selectivity of some substituted benzamides might result in a different pattern of receptor adaptation compared to classical neuroleptics.

Longitudinal studies would involve administering this compound to animal models over an extended period. At various time points, researchers would assess changes in:

Receptor density and sensitivity: Using techniques like autoradiography or positron emission tomography (PET) to measure the number and functional state of dopamine and other relevant receptors in different brain regions.

Neurotransmitter levels: Employing microdialysis to measure extracellular concentrations of dopamine, serotonin, and their metabolites in key brain areas like the prefrontal cortex, striatum, and nucleus accumbens.

Gene expression: Analyzing changes in the expression of genes related to neurotransmitter synthesis, transport, and receptor proteins.

These studies would provide critical insights into the potential for tolerance, dependence, and long-term side effects of the novel compound.

Structure Activity Relationship Sar Studies of Tiapride and Analogues

Identification of Structural Determinants for Biological Activity

The biological activity of substituted benzamides like tiapride (B1210277) is determined by several key structural components. These include the substituted benzamide (B126) ring and the flexible aminoethyl side chain. For dopamine (B1211576) D2 receptor antagonists, the presence of specific substitution patterns on the aromatic ring is crucial for potency. For instance, benzamides with a 2,3-dimethoxy substitution pattern have shown high potency in inhibiting [3H]spiperone binding to rat striatal dopamine D2 receptors in vitro. nih.gov Similarly, salicylamides, which are closely related to benzamides, exhibit high potency with a 5,6-dimethoxy grouping. nih.gov

The stereochemistry of the side chain also plays a critical role. In a series of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the antagonist affinity for the D2 receptor was found to be confined to the R enantiomer. nih.gov This highlights the importance of the three-dimensional arrangement of the molecule for optimal interaction with the receptor binding site. The fundamental structure of the benzamide scaffold provides the necessary framework for orienting these key interacting groups.

Influence of Substituent Modifications on Receptor Affinity and Selectivity

Modifications to the substituents on both the aromatic ring and the side chain of benzamide analogues have a profound impact on their affinity for dopamine receptors and their selectivity between D2 and D3 subtypes.

Studies have shown that polar substituents on the benzamide ring can influence binding affinity. Specifically, benzamides with a polar hydrogen-bond-accepting substituent at the meta (5-) position and/or a hydrogen-bond-donating/accepting substituent at the para (4-) position can exhibit enhanced affinity for the D4 receptor subtype when certain receptor mutations are present. nih.gov While this finding is specific to D4, it underscores the importance of polar interactions between the ligand and the receptor.

In a study comparing various substituted benzamides, compounds like raclopride, amisulpride (B195569), and sultopride (B1682713) demonstrated a 100- to 1000-fold higher selectivity for dopamine receptors over other neurotransmitter receptors such as adrenergic, serotonergic, and opiate sites. nih.gov Tiapride itself was found to be highly specific for D2 receptors, although with a lower potency compared to compounds like raclopride. nih.gov The nature of the N-substituent on the amide is also a key determinant of activity. For example, replacing the N-adamantyl group in a series of pyrazolopyridine carboxamides with aliphatic or aromatic-containing groups resulted in a complete loss of activity.

The table below summarizes the in-vitro receptor binding profiles of various substituted benzamides, illustrating the impact of structural modifications on receptor affinity.

| Compound | D2 Receptor Affinity (IC50 nM) | Receptor Selectivity Profile |

| Tiapride | 110–320 | Specific for D2/D3 receptors; lacks affinity for D1, D4, H1, α1, α2, and serotonergic receptors. |

| Raclopride | ~1 | High affinity for D2 receptors, with 100-1000 fold selectivity over other neurotransmitter receptors. nih.gov |

| Amisulpride | Not specified | High affinity and selectivity for D2/D3 receptors. nih.gov |

| Sulpiride (B1682569) | 100-1000 | Specific for D2 receptors, but with lower potency. nih.gov |

| Clebopride | <10 | Potent D2 antagonist, but with significant interaction with other receptors (e.g., 5-HT sites). nih.gov |

| YM 09151-2 | <10 | Potent D2 antagonist, but with significant interaction with other receptors. nih.gov |

This table is for illustrative purposes and compiles data from multiple sources. IC50 values can vary between studies.

Computational Approaches in SAR Analysis (e.g., molecular modeling, density functional theory)

Computational chemistry has become an indispensable tool for understanding the SAR of benzamide derivatives. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations provide insights into the molecular interactions that are difficult to obtain through experimental methods alone. nih.govmdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that correlate the 3D structural features of molecules with their biological activities. mdpi.com These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobic and hydrophilic properties are predicted to increase or decrease activity. For example, a CoMFA study might reveal that a bulky substituent is favored in one region of the molecule, while an electronegative group is preferred in another for optimal receptor binding. mdpi.com

Molecular docking studies simulate the binding of a ligand to the active site of a receptor. researchgate.net This allows researchers to predict the preferred binding pose of a compound and to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net For benzamide derivatives, docking studies have been used to understand their interactions with the binding pockets of D2 and D3 receptors, helping to explain the observed affinities and selectivities. mdpi.com These computational approaches not only help to rationalize existing SAR data but also guide the design of new, more potent, and selective analogues. nih.gov

Structural Insights into Regional Pharmacological Selectivity

A key feature of atypical antipsychotics, including some substituted benzamides like amisulpride and tiapride, is their regional selectivity. They preferentially target the mesolimbic dopamine system, which is implicated in the positive symptoms of schizophrenia, while having less effect on the nigrostriatal system, which is involved in motor control. This selectivity is thought to be responsible for their lower incidence of extrapyramidal side effects compared to older, conventional antipsychotics.

The structural basis for this regional selectivity is complex and not fully elucidated, but it is believed to be related to the specific properties of D2 and D3 receptors in different brain regions. Substituted benzamides like amisulpride are very selective for mesolimbic D2 and D3 receptors. nih.govcolab.ws At higher doses, amisulpride acts on postsynaptic D3/D2 receptors located in the limbic region and prefrontal areas, leading to selective dopaminergic inhibition and antipsychotic effects. nih.govcolab.ws

Tiapride also exhibits a high degree of regional selectivity for limbic areas. Studies have shown that it has a significantly higher affinity for limbic regions (like the septum) compared to striatal areas. This contrasts with drugs like haloperidol (B65202), which show more equal selectivity for both regions. This limbic selectivity is a crucial aspect of its pharmacological profile and is a key area of ongoing research to understand the structural features that confer this desirable property.

Synthetic Chemistry and Derivatization Strategies

Established Synthetic Routes for Tiapride (B1210277)

The industrial synthesis of tiapride hydrochloride has been well-established, with primary routes commencing from readily available precursors. One of the most common methods starts with 2-methoxybenzoic acid. This process involves a multi-step synthesis to introduce the necessary functional groups onto the aromatic ring.

A key intermediate in this synthesis is 2-methoxy-5-(methylsulfonyl)benzoic acid. The established route to obtain Tiapride from this intermediate is through an amidation reaction. Specifically, 2-methoxy-5-methylsulfonylbenzoic acid is reacted with N,N-diethylethylenediamine to form the final amide bond.

An alternative established synthesis route begins with 2-methoxybenzoic acid and proceeds through the following key steps:

Chlorosulfonation: 2-methoxybenzoic acid is reacted with chlorosulfonic acid.

Sulfonamide Formation and Methylation: The resulting product is then treated with sodium sulfite (B76179) and subsequently with dimethylsulfate. This sequence of reactions generates the methylsulfonyl group and results in the formation of methyl 2-methoxy-5-(methanesulfonyl)benzoate.

Amidation: The ester intermediate is then reacted with N,N-diethylethylenediamine to yield tiapride.

| Step | Starting Material | Reagents | Intermediate/Product | Reported Overall Yield |

|---|---|---|---|---|

| 1 | 2-Methoxybenzoic acid | 1. Chlorosulfonic acid 2. Sodium sulfite 3. Dimethylsulfate | Methyl 2-methoxy-5-(methanesulfonyl)benzoate | 46.0% researchgate.net |

| 2 | Methyl 2-methoxy-5-(methanesulfonyl)benzoate | 1. N,N-diethylethylenediamine 2. Hydrochloric acid | Tiapride Hydrochloride |

Development of Novel Synthetic Methodologies

Research into alternative synthetic pathways aims to improve efficiency, yield, and safety, or to circumvent patented routes. One such novel process for preparing N-(diethylaminoethyl)-2-methoxy-5-methylsulfonyl benzamide (B126) has been developed. karger.com This method avoids the direct amidation of a carboxylic acid or its ester.

The key steps in this alternative synthesis are:

Nitrone Formation: The process starts with 2-methoxy-5-methylsulfonylbenzaldehyde, which is reacted with N,N-diethylamino-ethylhydroxylamine. This reaction forms an intermediate compound, 2-methoxy-5-methylsulfonyl-benzaldehyde-(N,N-diethylaminoethyl)-nitrone. karger.com

Hydrolysis: The nitrone intermediate is then hydrolyzed to yield the desired benzamide, tiapride. karger.com

This route offers a different chemical approach to the formation of the final product, highlighting the versatility of synthetic strategies that can be employed to achieve the target molecule.

Design and Synthesis of Tiapride Analogues and Derivatives

The design and synthesis of analogues and derivatives of a lead compound like tiapride are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) and developing new therapeutic agents with improved properties. Tiapride is chemically and functionally similar to other benzamide antipsychotics such as sulpiride (B1682569) and amisulpride (B195569). wikipedia.org The exploration of derivatives often focuses on modifying specific parts of the molecule, such as the aromatic ring substituents or the ethylamino side chain, to enhance receptor affinity, selectivity, or pharmacokinetic profiles.

While extensive libraries of direct tiapride analogues are not widely reported in the literature, the synthesis of related N-(2-diethylaminoethyl)-substituted benzamides provides insight into the chemical strategies for derivatization. For instance, the synthesis of N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxybenzamide, a potential melanoma imaging agent, has been achieved using coupling techniques. researchgate.net This demonstrates how the core benzamide structure can be elaborated with additional functionalities.

The general approach to creating such analogues involves:

Synthesis of a Substituted Benzoyl Chloride: A appropriately substituted benzoic acid is converted to its more reactive acid chloride, typically using thionyl chloride or oxalyl chloride.

Amide Coupling: The resulting benzoyl chloride is then coupled with a desired amine side chain. In the case of creating close analogues of tiapride, this would be a variation of N,N-diethylethylenediamine.

Studies on related structures, such as 2-substituted-N-(2-diethylaminoethyl)-acetamides, further illustrate the synthetic accessibility of derivatives and their potential for varied biological activities, such as local anesthetic properties. nih.gov

| Compound Name | Core Structure | Key Synthetic Feature | Potential Application |

|---|---|---|---|

| N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxybenzamide researchgate.net | Benzamide | Coupling of a complex substituted benzoic acid with the side chain. | Melanoma Imaging Agent researchgate.net |

| 4-Amino-N-[2-(diethylamino)ethyl]benzamide mdpi.com | Benzamide | Ion-associate reaction from the hydrochloride salt. mdpi.com | Antibacterial mdpi.com |

| N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide nih.gov | Acetamide | Synthesis from 1-naphthol (B170400) and coupling with the side chain. nih.gov | Local Anesthetic nih.gov |

Analysis of Chemical Transformations and Degradation Products during Synthesis

Tiapride is a relatively stable molecule, but it can undergo degradation under specific conditions, leading to the formation of impurities. The analysis of these degradation products is critical for ensuring the quality and safety of the final pharmaceutical product. Forced degradation studies under hydrolytic (acidic and basic) and oxidative conditions have identified several key impurities.

The primary degradation pathways observed include:

Hydrolysis of the Amide Bond: Under forced acidic and basic conditions, the amide linkage can be cleaved to yield 2-methoxy-5-methylsulfonylbenzoic acid (Impurity III). wikipedia.org

Cleavage of the Methoxy (B1213986) Group: Hydrolysis can also lead to the cleavage of the methoxy group on the aromatic ring, resulting in the formation of N-(2-diethylaminoethyl)-2-hydroxy-5-(methylsulfonyl)benzamide (Impurity VII). wikipedia.org

Oxidation: Under oxidative stress, the tertiary amine of the diethylamino group can be oxidized to form the corresponding N-oxide, N-(2-diethylaminoethyl)-2-methoxy-5-methylsulphonylbenzamide-N-oxide (Impurity VIII). wikipedia.org

In addition to degradation products, synthetic impurities can also be present. Capillary zone electrophoresis has been used to separate and identify tiapride hydrochloride from two of its synthetic impurities: 2-methoxy-5-methylsulphonylbenzoic acid and 2-methoxy-5-methylsulphonylbenzoate. wikipedia.org

Various analytical techniques are employed for the separation and determination of tiapride and its impurities, including High-Performance Thin-Layer Chromatography (HPTLC). A validated HPTLC method uses a mobile phase of methylene (B1212753) chloride-methanol-concentrated ammonia (B1221849) for the simultaneous determination of tiapride and its main degradation products. wikipedia.org Furthermore, a study on the photolytic and photocatalytic transformation of tiapride identified twenty-one different photoproducts, highlighting the molecule's sensitivity to light in the presence of catalysts like TiO₂ and H₂O₂. medchemexpress.com

| Compound Name | Impurity Designation | Formation Condition | Analytical Detection Method |

|---|---|---|---|

| 2-Methoxy-5-methylsulfonylbenzoic acid | Impurity III | Acid/Base Hydrolysis wikipedia.org | HPTLC, Capillary Zone Electrophoresis wikipedia.org |

| N-(2-diethylaminoethyl)-2-hydroxy-5-(methylsulfonyl)benzamide | Impurity VII | Hydrolysis wikipedia.org | HPTLC wikipedia.org |

| N-(2-diethylaminoethyl)-2-methoxy-5-methylsulphonylbenzamide-N-oxide | Impurity VIII | Oxidation wikipedia.org | HPTLC wikipedia.org |

| 2-Methoxy-5-methylsulphonylbenzoate | Synthetic Impurity | Synthesis Process | Capillary Zone Electrophoresis wikipedia.org |

Advanced Analytical Methodologies in Tiapride Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful tools for separating and quantifying the active pharmaceutical ingredient (API) from its related substances, including process impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Tiapride (B1210277) due to its high resolution, sensitivity, and specificity. pharmafocusasia.com Reversed-phase (RP) HPLC methods are particularly common, where a non-polar stationary phase is used with a polar mobile phase. pharmafocusasia.comsielc.com These methods can effectively separate Tiapride from its impurities and degradation products. researchgate.net

Several validated RP-HPLC methods have been developed for Tiapride's quantification. One such method utilizes a C8 column with a mobile phase consisting of a buffer (ortho-phosphoric acid adjusted to pH 3.0 with triethylamine) and acetonitrile, with UV detection at 220 nm. nih.gov Another established method employs a mobile phase of methanol (B129727), deionized water, and triethylamine (B128534) (107:93:0.16, v/v/v) with UV detection at 214 nm, using Sulpiride (B1682569) as an internal standard. scispace.comnih.gov For applications requiring mass spectrometry compatibility, mobile phases containing phosphoric acid can be substituted with formic acid. sielc.com Gradient elution modes are often employed to ensure the separation of all relevant compounds, from the main API to its various metabolites and impurities. nih.gov

Table 1: Examples of HPLC Methods for Tiapride Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Newcrom R1 | C8 (250 mm x 4.6 mm, 5µm) | Discovery HS F5 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Buffer (1.4 mL ortho-phosphoric acid, pH 3.0 with triethylamine):Acetonitrile (75:25 v/v) | Acetonitrile-0.01 M phosphate (B84403) buffer (pH 3) (Gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 214 nm | UV at 220 nm | UV PDA at 212 nm & Fluorescence (λex/λem = 232/334 nm) |

| Internal Standard | Sulpiride | Not specified | Sulpiride |

| Reference | sielc.comscispace.comnih.gov | nih.gov | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the quantification of Tiapride and its impurities. scholarsresearchlibrary.com This technique is performed on plates coated with a high-performance stationary phase, such as silica (B1680970) gel 60 F254. researchgate.netresearchgate.net

For the analysis of Tiapride and its degradation products, a mobile phase of methylene (B1212753) chloride, methanol, and concentrated ammonia (B1221849) (9:1.6:0.1, v/v/v) has been successfully used. researchgate.netresearchgate.nettandfonline.com Another reported mobile phase composition is chloroform, methanol, and ammonia in a ratio of 9:1:0.1 (v/v/v). scholarsresearchlibrary.com After development, the plates are scanned using a densitometer, and quantification is typically performed at a wavelength of 240 nm. scholarsresearchlibrary.comresearchgate.netresearchgate.net HPTLC methods have been validated according to ICH guidelines and are suitable for the quality control of Tiapride in commercial tablets and injections. researchgate.net

Table 2: HPTLC Method for Tiapride and Impurity Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Pre-coated silica gel 60 F254 plates |

| Mobile Phase | Methylene chloride:Methanol:Concentrated Ammonia (9:1.6:0.1, v/v/v) |

| Application | Linomat IV automatic TLC applicator |

| Detection | Densitometric scanning at 240 nm |

| Reference | researchgate.netresearchgate.nettandfonline.com |

Spectrophotometric Methods for Quantitative Analysis (e.g., UV spectroscopy)

UV-Visible spectrophotometry provides a straightforward and accessible method for the quantitative analysis of Tiapride. Direct spectrophotometry can be performed by dissolving the sample in a suitable solvent, such as methanol or ethanol, and measuring the absorbance at its wavelength of maximum absorption (λ-max). scispace.comscholarsresearchlibrary.com For Tiapride, λ-max has been reported at 235 nm in methanol. scholarsresearchlibrary.com

Derivative spectrophotometry is a more advanced technique that can enhance the resolution of spectra and allow for the quantification of an analyte in the presence of interfering substances. A second derivative (D2) method has been developed for Tiapride, with measurements taken at 253.4 nm in absolute ethanol, which can determine the drug in the presence of its degradation products. nih.govresearchgate.net Another approach involves the first derivative of ratio spectra (1DD), with measurements at 245 nm. nih.govresearchgate.net Spectrophotometric methods have also been developed based on the formation of colored ion-pair complexes between Tiapride and anionic dyes like tropaeolin OO, with the resulting complex showing maximum absorbance around 412-414 nm. asianpubs.orgasianpubs.org

Mass Spectrometry Applications for Structural Elucidation of Impurities and Metabolites

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of unknown impurities and metabolites. nih.gov When coupled with a chromatographic separation technique like HPLC (LC-MS), it provides both retention time data and mass-to-charge ratio (m/z) information, which is critical for identifying compounds. researchgate.net

In Tiapride research, LC-MS has been used to confirm the identity of degradation products formed during forced degradation studies. researchgate.net For example, the N-oxide of Tiapride, a known degradation impurity, was identified using LC-MS analysis. researchgate.net The technique is also vital for studying drug metabolism. Bioanalytical methods have been developed to determine Tiapride and its phase I metabolite, N-desethyl tiapride, in biological fluids. nih.govdrugbank.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns of a parent ion, which can be pieced together to determine the molecule's structure. Techniques like hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) have also been applied for the determination of Tiapride in human plasma. researchgate.nettandfonline.com

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. scispace.comresearchgate.net The development of such methods is a regulatory requirement and crucial for determining the shelf-life of a drug product.

For Tiapride, several stability-indicating methods have been established, primarily using HPLC and HPTLC. researchgate.netscispace.comtandfonline.com The development process involves subjecting the drug to forced degradation (stress testing) under various conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.net This intentionally generates degradation products. The analytical method is then developed and optimized to achieve complete separation of the intact drug from all the generated degradants. researchgate.net

Studies on Tiapride have shown that forced acid hydrolysis leads to the formation of degradation products like 2-methoxy-5-(methylsulfonyl) benzoic acid and 2-diethylaminoethylamine. scispace.comnih.govresearchgate.net The developed stability-indicating HPLC and HPTLC methods have demonstrated the ability to resolve Tiapride from these and other impurities, such as N-(2-diethylaminoethyl)-2-hydroxy-5-(methylsulfonyl)benzamide (impurity VII) and Tiapride N-oxide (impurity VIII). researchgate.nettandfonline.com The validation of these methods confirms their specificity, accuracy, and precision, making them suitable for routine quality control and stability studies of Tiapride formulations. researchgate.netresearchgate.net

No Publicly Available Research Found for 4-(Dimethylamino)-N-isobutylbenzamide

Following a comprehensive search of available scientific and academic databases, no specific research or preclinical findings could be identified for the chemical compound this compound. As a result, the requested article focusing on its hypothesized mechanisms beyond dopamine (B1211576) receptor antagonism, neurobiological correlates, and future directions in drug design cannot be generated.

Extensive searches were conducted using various terminologies, including the compound's chemical name, potential alternative nomenclatures, and associated research areas. These searches did not yield any published studies, clinical trials, or significant academic discussions related to this compound.

Therefore, the following sections of the requested article outline remain unaddressed due to the absence of available data:

Emerging Research Perspectives and Theoretical Considerations

Future Directions in Rational Drug Design and Development Based on Academic Insights

Without any foundational research on this specific compound, it is not possible to provide scientifically accurate information regarding its potential mechanisms of action, its effects on biological systems, or any informed speculation on its future development. The principles of rational drug design are well-established in medicinal chemistry, aiming to create new medications based on a known biological target. However, the application of these principles to 4-(Dimethylamino)-N-isobutylbenzamide is purely theoretical without any initial biological data.

It is possible that this compound is a novel or proprietary molecule that has not yet been described in publicly accessible literature, or that it is a research chemical with limited and unpublished investigations.

Q & A

Basic Questions

Q. How is 4-(Dimethylamino)-N-isobutylbenzamide synthesized and structurally characterized in academic research?

- Synthesis : The compound is typically synthesized via amidation reactions. A common approach involves coupling 4-(dimethylamino)benzoic acid with isobutylamine using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) in anhydrous solvents (e.g., DMF or THF). Reaction progress is monitored via TLC or HPLC, followed by purification via column chromatography .

- Characterization : Structural confirmation employs:

- NMR : H and C NMR to verify substituent positions and amide bond formation.

- IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. What are the primary biological or chemical applications of this compound in foundational research?

- Neuroscience : Acts as a precursor for dopamine D3 receptor radioligands (e.g., tritiated derivatives used in receptor binding assays) .

- Medicinal Chemistry : Serves as a scaffold for designing small molecules targeting enzymes or receptors due to its benzamide core and dimethylamino group, which enhances solubility and bioavailability .

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact.

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent degradation.

- Disposal : Follow institutional guidelines for amide-containing organic waste. Refer to SDS for hazard-specific protocols (e.g., incompatibility with strong oxidizers) .

Advanced Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Reaction Optimization :

- Catalysts : Screen transition-metal catalysts (e.g., Pd or Cu) for coupling efficiency.

- Solvent Effects : Test polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates.

- Temperature : Kinetic studies at 25°C vs. 60°C to balance reaction rate and byproduct formation.

- Analytical Validation : Use HPLC with UV detection (λ = 254 nm) to quantify purity (>95%) and LC-MS to identify side products (e.g., unreacted starting materials) .

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Contradiction Analysis :

- Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration) affecting ligand-receptor binding .

- Compound Purity : Validate via orthogonal methods (e.g., H NMR integration vs. HPLC area-under-curve).

- Structural Analogues : Test derivatives (e.g., trifluoromethyl or halogen-substituted variants) to isolate substituent-specific effects .

Q. What computational strategies predict the interactions of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with dopamine D3 receptors, focusing on hydrogen bonding (amide NH to Asp110) and π-π stacking (benzamide ring to Phe346) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in nucleophilic acyl substitution or redox stability under physiological conditions .

Q. How can analytical methods validate the stability of this compound under varying experimental conditions?

- Forced Degradation Studies :

- Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24h, then analyze degradation products via LC-MS/MS.

- Oxidative Stress : Treat with 3% HO and monitor oxidation of the dimethylamino group using H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.